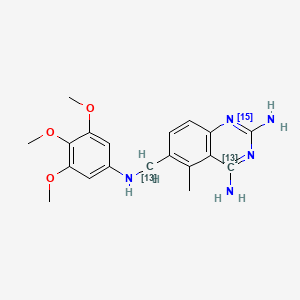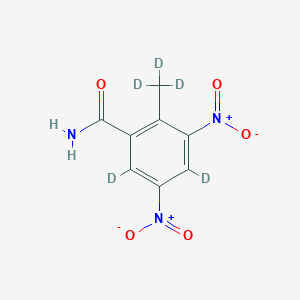
1-(3-Fluoro-4-nitrophenyl)imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluoro-4-nitrophenyl)imidazolidin-2-one is a heterocyclic compound that features an imidazolidin-2-one core substituted with a 3-fluoro-4-nitrophenyl group. This compound is part of the imidazolidinone family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of both fluorine and nitro groups on the phenyl ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-nitrophenyl)imidazolidin-2-one typically involves the following steps:
Nitration of Fluorobenzene: The starting material, fluorobenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 3-fluoro-4-nitrofluorobenzene.
Formation of Imidazolidinone Core: The nitrated product is then reacted with ethylenediamine under controlled conditions to form the imidazolidinone core. This step may involve the use of a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and reduce the environmental impact of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Fluoro-4-nitrophenyl)imidazolidin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The imidazolidinone core can undergo oxidation to form imidazolidinedione derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, and a suitable base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
Reduction: 1-(3-Amino-4-fluorophenyl)imidazolidin-2-one.
Substitution: Various substituted imidazolidinones depending on the nucleophile used.
Oxidation: Imidazolidinedione derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluoro-4-nitrophenyl)imidazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(3-Fluoro-4-nitrophenyl)imidazolidin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the fluorine and nitro groups can influence its binding affinity and specificity towards these targets. The imidazolidinone core can also participate in hydrogen bonding and other interactions, contributing to its overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Fluoro-5-nitrophenyl)imidazolidin-2-one
- 1-(4-Fluoro-3-nitrophenyl)imidazolidin-2-one
- 1-(3-Chloro-4-nitrophenyl)imidazolidin-2-one
Uniqueness
1-(3-Fluoro-4-nitrophenyl)imidazolidin-2-one is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring. This unique substitution pattern can influence its chemical reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C9H8FN3O3 |
|---|---|
Molekulargewicht |
225.18 g/mol |
IUPAC-Name |
1-(3-fluoro-4-nitrophenyl)imidazolidin-2-one |
InChI |
InChI=1S/C9H8FN3O3/c10-7-5-6(1-2-8(7)13(15)16)12-4-3-11-9(12)14/h1-2,5H,3-4H2,(H,11,14) |
InChI-Schlüssel |
SOEMNLJOIBXCHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)N1)C2=CC(=C(C=C2)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-deuterio-2-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-4-oxobutanoic acid;hydrate](/img/structure/B15293992.png)

![3-[3-[4-[4-(Trifluoromethyl)phenyl]-1H-indole-1-yl]benzylamino]benzoic acid](/img/structure/B15294011.png)






![4-chlorobutyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B15294070.png)


![Oxazolo[5,4-c]pyridine-2-methanamine](/img/structure/B15294080.png)
![1-[1-[2-[2-(2-Fluoroethoxy)-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]acetyl]piperidin-4-yl]-3,4-dihydroquinolin-2-one](/img/structure/B15294087.png)
